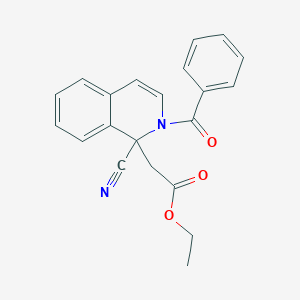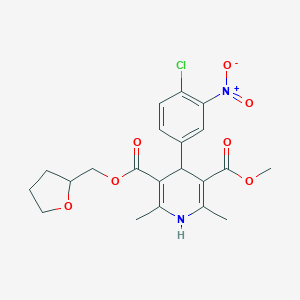
1-(2-Pyridinylmethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridinylmethyl)pyridinium, also known as P2MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cationic compound that has a pyridinium ring and a pyridine ring, and it is commonly used as a precursor in the synthesis of other organic compounds.
作用機序
The mechanism of action of 1-(2-Pyridinylmethyl)pyridinium is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to have a high affinity for metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Pyridinylmethyl)pyridinium in lab experiments is its high stability and solubility in various solvents. However, one limitation is that this compound can be difficult to synthesize and purify, which can lead to low yields and impurities in the final product.
将来の方向性
There are several future directions for the study of 1-(2-Pyridinylmethyl)pyridinium, including its potential use in the development of new drugs and therapies, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
1-(2-Pyridinylmethyl)pyridinium can be synthesized through various methods, including the reaction of 2-bromomethylpyridine with pyridine in the presence of a base, or the reaction of 2-chloromethylpyridine with sodium pyridine in the presence of a phase transfer catalyst. These methods have been extensively studied and optimized to produce high yields of this compound.
科学的研究の応用
1-(2-Pyridinylmethyl)pyridinium has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, this compound has been studied for its potential use in the development of new drugs and therapies.
特性
分子式 |
C11H11N2+ |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
2-(pyridin-1-ium-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H11N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h1-9H,10H2/q+1 |
InChIキー |
OJHJBRWICHKYOL-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
